An In-depth Technical Guide to DL-Serine-15N: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to DL-Serine-15N: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine-15N is a stable isotope-labeled form of the non-essential amino acid serine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopic enrichment makes it a powerful tool in various research fields, particularly in proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experiments, including those involving live cells and organisms.[1] The known mass shift of M+1 due to the ¹⁵N isotope allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry.[2] This guide provides a comprehensive overview of the core properties of DL-Serine-15N, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Core Properties of DL-Serine-15N
DL-Serine-15N is a white solid at room temperature.[2][3] The introduction of the ¹⁵N isotope results in a molecular weight of approximately 106.09 g/mol . Key physical and chemical properties are summarized in the tables below. It is important to note that many of the physicochemical properties of the ¹⁵N-labeled form are not expected to differ significantly from the unlabeled DL-Serine.
Table 1: Physical Properties of DL-Serine-15N
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇¹⁵NO₃ | |
| Molecular Weight | 106.09 g/mol | |
| Appearance | White crystalline powder/solid | |
| Melting Point | 240 °C (decomposes) | |
| Solubility | Soluble in water. | |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
Table 2: Chemical and Spectroscopic Properties of DL-Serine-15N
| Property | Value/Description | Source(s) |
| IUPAC Name | (2R)-2-(¹⁵N)amino-3-hydroxypropanoic acid and (2S)-2-(¹⁵N)amino-3-hydroxypropanoic acid | |
| SMILES String | [15NH2]C(CO)C(O)=O | |
| InChI Key | MTCFGRXMJLQNBG-AZXPZELESA-N | |
| Mass Shift | M+1 | |
| ¹H NMR | Chemical shifts are expected to be very similar to unlabeled serine. Key shifts in D₂O are approximately 3.96 ppm (-CH₂) and 3.83 ppm (-CH). | |
| ¹³C NMR | Chemical shifts are expected to be very similar to unlabeled serine. Key shifts in D₂O are approximately 175.19 ppm (C=O), 62.88 ppm (-CH₂OH), and 59.07 ppm (-CHNH₂). | |
| ¹⁵N NMR | The ¹⁵N chemical shift will be characteristic of the amino group in serine. |
Key Applications
The primary utility of DL-Serine-15N lies in its application as a tracer in biological systems. Its main applications include:
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Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), DL-Serine-15N can be used to metabolically label proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") protein samples, researchers can accurately quantify changes in protein abundance between different experimental conditions.
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Metabolic Flux Analysis (MFA): DL-Serine-15N is used to trace the flow of nitrogen atoms through metabolic pathways. This allows for the quantification of reaction rates (fluxes) and provides insights into the regulation of cellular metabolism.
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Biomolecular NMR Spectroscopy: Incorporating ¹⁵N-labeled amino acids, such as DL-Serine-15N, into proteins is essential for many multi-dimensional NMR experiments. These experiments are used to determine the three-dimensional structure and dynamics of proteins and their complexes.
Experimental Protocols
Protocol 1: Protein Labeling in E. coli for NMR Spectroscopy
This protocol outlines the general steps for producing a ¹⁵N-labeled protein in E. coli using DL-Serine-15N as one of the nitrogen sources in a minimal medium.
Materials:
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E. coli expression strain transformed with the plasmid encoding the protein of interest.
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Minimal medium (e.g., M9) components.
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¹⁵NH₄Cl as the primary ¹⁵N source.
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DL-Serine-¹⁵N (if specific labeling is desired, though typically uniform labeling with ¹⁵NH₄Cl is performed).
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Glucose (or ¹³C-glucose for double labeling).
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Trace elements and vitamins.
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Appropriate antibiotic.
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Inducing agent (e.g., IPTG).
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Lysis buffer.
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Protein purification system (e.g., chromatography).
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NMR buffer (e.g., phosphate buffer in H₂O/D₂O).
Methodology:
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Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into a small volume of rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C with shaking.
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Minimal Medium Inoculation: The next day, inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl (and/or DL-Serine-¹⁵N), glucose, and other necessary supplements with the overnight pre-culture. Grow the cells at 37°C with shaking.
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Induction: Monitor the optical density (OD₆₀₀) of the culture. When it reaches the mid-log phase (typically OD₆₀₀ of 0.6-0.8), induce protein expression by adding the appropriate inducer (e.g., IPTG).
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Cell Harvest: Continue to grow the cells for the required time and temperature for optimal protein expression. Harvest the cells by centrifugation.
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Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the protein of interest from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
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NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer. The final sample should have a protein concentration in the range of 0.5-1 mM.
Protocol 2: SILAC-based Quantitative Proteomics
This protocol describes a typical SILAC experiment to compare protein expression between two cell populations.
Materials:
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Mammalian cell line of interest.
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SILAC-compatible cell culture medium (deficient in arginine, lysine, and serine).
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Dialyzed fetal bovine serum (dFBS).
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"Light" amino acids: L-Arginine, L-Lysine, DL-Serine.
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"Heavy" amino acids: ¹³C₆,¹⁵N₄-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine, or DL-Serine-¹⁵N.
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Cell lysis buffer.
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Protein digestion reagents (e.g., trypsin).
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LC-MS/MS system.
Methodology:
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Adaptation Phase: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled or unlabeled amino acids.
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Experimental Phase: Treat the two cell populations according to the experimental design (e.g., one population treated with a drug, the other as a control).
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Sample Pooling: Harvest the cells and combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
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Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptides. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.
